Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound is characterized by the presence of a benzofuran ring system, an ethyl ester group, and a diphenylacetamido moiety, making it a molecule of interest in various scientific research fields.
Mechanism of Action
Target of Action
Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known for their diverse pharmacological activities, which suggests that they interact with multiple targets .
Biochemical Pathways
Benzofuran compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran compounds are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine . The resulting ethyl benzofuran-2-carboxylate can then be further functionalized to introduce the diphenylacetamido group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Known for its antimicrobial activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral activity against RNA and DNA viruses.
Properties
IUPAC Name |
ethyl 3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-29-25(28)23-22(19-15-9-10-16-20(19)30-23)26-24(27)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMWQKBWYTPRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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